molecular formula C19H26ClNO6 B13389610 Naloxone HCl Dihydrate; Naloxone HCl 2H2O

Naloxone HCl Dihydrate; Naloxone HCl 2H2O

Cat. No.: B13389610
M. Wt: 399.9 g/mol
InChI Key: TXMZWEASFRBVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naloxone hydrochloride dihydrate is a pharmaceutical compound primarily used as an opioid antagonist. It is highly effective in reversing the effects of opioid overdoses by binding to opioid receptors in the central nervous system. This compound is crucial in emergency medicine, particularly in cases of opioid-induced respiratory depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naloxone hydrochloride dihydrate is synthesized from oxymorphone by replacing the methyl group on the nitrogen atom with an allyl group. The synthesis involves several steps, including oxidation and reduction reactions, to achieve the desired molecular structure .

Industrial Production Methods: In industrial settings, naloxone hydrochloride dihydrate is produced through a series of chemical reactions involving oxymorphone as the starting material. The process includes purification steps to ensure the final product meets pharmaceutical standards. The compound is typically obtained as a white or almost white, hygroscopic, crystalline powder .

Chemical Reactions Analysis

Types of Reactions: Naloxone hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification for different pharmaceutical applications .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is naloxone hydrochloride dihydrate itself. Other intermediates and by-products are typically removed during the purification process .

Scientific Research Applications

Naloxone hydrochloride dihydrate has a wide range of applications in scientific research:

Mechanism of Action

Naloxone hydrochloride dihydrate acts as a competitive antagonist at opioid receptors, particularly the μ-opioid receptors. By binding to these receptors, it displaces opioid molecules, thereby reversing their effects. This action rapidly restores normal respiratory function in individuals experiencing opioid-induced respiratory depression .

Comparison with Similar Compounds

Uniqueness of Naloxone Hydrochloride Dihydrate: Naloxone hydrochloride dihydrate is unique due to its rapid onset of action and high affinity for opioid receptors. It is particularly effective in emergency situations where quick reversal of opioid effects is critical .

Naloxone hydrochloride dihydrate remains an essential tool in both clinical and research settings, offering life-saving benefits and contributing to our understanding of opioid pharmacology.

Properties

IUPAC Name

4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMZWEASFRBVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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